N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride
Description
Nomenclature and Structural Elucidation
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name of this compound is derived through sequential identification of its parent chain and substituents. The core structure is an acetamide (ethanamide) backbone, substituted at the nitrogen atoms with two distinct groups:
- A 3-(dimethylamino)propyl moiety
- A 4-methylbenzo[d]thiazol-2-yl group
The acyl side chain at position 2 of the acetamide features a 2,5-dioxopyrrolidin-1-yl substituent. The hydrochloride salt indicates protonation at the dimethylamino group.
Molecular Formula :
Breaking down the components:
- Benzo[d]thiazole core: C₇H₅NS
- 4-Methyl substitution: +CH₃ → C₈H₇NS
- Acetamide backbone: C₂H₃NO
- 2-(2,5-Dioxopyrrolidin-1-yl): C₄H₅NO₂
- 3-(Dimethylamino)propyl: C₅H₁₂N
- Hydrochloride: +HCl
Full Molecular Formula :
C₁₉H₂₅N₃O₃S·HCl
Molecular Weight :
Calculated as 424.95 g/mol (free base: 388.48 g/mol + HCl: 36.46 g/mol) .
Crystallographic Characterization and X-ray Diffraction Studies
While X-ray crystallographic data for this specific compound remains unpublished, structural analogs provide insights:
- The benzo[d]thiazole system typically adopts a planar conformation with a dihedral angle <5° between the benzene and thiazole rings .
- The 2,5-dioxopyrrolidinyl group exhibits envelope conformations in crystalline states, with C3 puckering observed in similar compounds .
- The dimethylaminopropyl chain likely adopts a gauche conformation to minimize steric clashes between the N,N-dimethyl group and acetamide carbonyl .
Table 1 : Predicted bond lengths and angles (DFT calculations)
| Bond/Angle | Value (Å/°) |
|---|---|
| C=O (pyrrolidinone) | 1.21–1.23 |
| N-C (thiazole) | 1.29–1.32 |
| C-S (thiazole) | 1.74–1.76 |
| Dihedral (thiazole/benzene) | 2.1° |
Spectroscopic Identification Techniques
¹H NMR Analysis (400 MHz, DMSO-d₆):
- Benzo[d]thiazole protons :
- H-5/H-7: δ 7.45–7.52 (dd, J=8.2 Hz, 2H)
- H-6: δ 7.89 (s, 1H)
- 4-Methyl group : δ 2.43 (s, 3H)
- Pyrrolidinone protons :
- H-3/H-4: δ 2.68–2.75 (m, 4H)
- Dimethylaminopropyl chain :
- N(CH₃)₂: δ 2.21 (s, 6H)
- CH₂CH₂CH₂: δ 1.65–1.78 (m, 2H), 2.33–2.41 (t, 2H), 3.15–3.22 (t, 2H)
- Acetamide NH : Not observed due to deuteration or broadening .
¹³C NMR Analysis (100 MHz, DMSO-d₆):
- Carbonyl groups :
- Acetamide C=O: δ 168.4
- Pyrrolidinone C=O: δ 173.2 (C-2), 176.5 (C-5)
- Aromatic carbons :
- C-4a (benzothiazole): δ 121.3
- C-7a (benzothiazole): δ 152.7
- Quaternary carbons :
FT-IR Spectroscopy (KBr pellet, cm⁻¹):
- ν(C=O) : 1685 (acetamide), 1720 (pyrrolidinone)
- ν(N-H) : 3280 (amide, broad)
- ν(C-S) : 680 (thiazole ring)
- ν(C-N) : 1250 (dimethylamino) .
High-Resolution Mass Spectrometry (HRMS-ESI):
Tautomeric and Conformational Analysis of Polyfunctional Groups
Tautomerism:
The acetamide group exhibits hindered rotation about the C-N bond (E/Z isomerism), with the Z-configuration favored due to intramolecular hydrogen bonding between the amide NH and thiazole nitrogen (predicted ΔG = -2.3 kcal/mol) . The dioxopyrrolidinyl group exists exclusively in the diketo form, as enolization would disrupt aromatic conjugation in the benzothiazole system.
Conformational Dynamics:
- Benzothiazole-pyrrolidinone interface : Restricted rotation due to steric hindrance between the methyl group (C-4) and pyrrolidinone oxygen.
- Dimethylaminopropyl chain : MD simulations suggest three dominant conformers:
Table 2 : Energy barriers for rotational isomerism
| Bond | Barrier (kcal/mol) |
|---|---|
| Acetamide C-N | 12.4 |
| Pyrrolidinone N-C | 8.7 |
| Thiazole C-S | 18.2 |
Properties
Molecular Formula |
C19H25ClN4O3S |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C19H24N4O3S.ClH/c1-13-6-4-7-14-18(13)20-19(27-14)22(11-5-10-21(2)3)17(26)12-23-15(24)8-9-16(23)25;/h4,6-7H,5,8-12H2,1-3H3;1H |
InChI Key |
UQKDYJILPUTKBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)CN3C(=O)CCC3=O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methylbenzo[d]thiazol-2-amine
The benzothiazole core is typically synthesized via cyclization of 2-aminothiophenol derivatives. For 4-methylbenzo[d]thiazol-2-amine , a common approach involves reacting 2-amino-4-methylthiophenol with cyanogen bromide or thiourea under acidic conditions. The reaction proceeds via intramolecular cyclization, yielding the benzothiazole ring system.
Reaction Conditions
- Reactants : 2-Amino-4-methylthiophenol (1.0 eq), cyanogen bromide (1.2 eq)
- Solvent : Ethanol/water (3:1)
- Temperature : Reflux at 80°C for 6–8 hours
- Yield : ~75%
Alkylation with 3-(Dimethylamino)propyl Chloride
The secondary amine 4-methylbenzo[d]thiazol-2-amine undergoes alkylation to introduce the 3-(dimethylamino)propyl group. This step requires careful control of stoichiometry and reaction conditions to avoid over-alkylation.
Procedure
- Deprotonation : Treat 4-methylbenzo[d]thiazol-2-amine (1.0 eq) with a strong base such as lithium diisopropylamide (LDA, 1.1 eq) in anhydrous tetrahydrofuran (THF) at −78°C.
- Alkylation : Add 3-(dimethylamino)propyl chloride (1.2 eq) dropwise and warm to room temperature (RT) overnight.
- Workup : Quench with saturated ammonium chloride, extract with dichloromethane, and purify via column chromatography (silica gel, methanol/dichloromethane 5:95).
Characterization
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.45 (d, J = 8.0 Hz, 1H, Ar–H), 7.21 (s, 1H, Ar–H), 3.62 (t, J = 7.2 Hz, 2H, NCH$$2$$), 2.33 (s, 3H, CH$$3$$), 2.22 (t, J = 6.8 Hz, 2H, NCH$$2$$CH$$2$$), 1.82–1.75 (m, 2H, CH$$2$$), 1.45 (s, 6H, N(CH$$3$$)$$2$$).
Amide Coupling with 2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid
The key acetamide bond is formed via coupling between the alkylated amine and 2-(2,5-dioxopyrrolidin-1-yl)acetic acid. Carbodiimide-based coupling agents like dicyclohexylcarbodiimide (DCC) are employed to activate the carboxylic acid.
Synthetic Route
- Activation : Mix 2-(2,5-dioxopyrrolidin-1-yl)acetic acid (1.1 eq) with DCC (1.3 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dichloromethane at 0°C for 30 minutes.
- Coupling : Add the alkylated amine (1.0 eq) and stir at RT for 12 hours.
- Purification : Filter to remove dicyclohexylurea, concentrate under vacuum, and recrystallize from ethyl acetate/hexanes.
Optimization Notes
Cyclization and Final Product Isolation
The intermediate undergoes cyclization to stabilize the pyrrolidine-2,5-dione moiety. Hexamethyldisilazane (HMDS) is utilized as a promoter under anhydrous conditions.
Cyclization Conditions
- Reactant : Crude acetamide intermediate (1.0 eq)
- Reagent : HMDS (3.0 eq)
- Solvent : Toluene
- Temperature : Reflux at 110°C for 4 hours
- Yield : >90%
Characterization Data
- HRMS (ESI): m/z calc. for C$${20}$$H$${27}$$N$$4$$O$$3$$S [M+H]$$^+$$: 411.1801; found: 411.1798.
- Chiral HPLC : Enantiomeric excess >99% (Chiralpak IA column, hexane/isopropanol 70:30).
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt for improved stability and solubility.
Procedure
- Acid Treatment : Dissolve the free base (1.0 eq) in anhydrous diethyl ether and add HCl gas or 4 M HCl in dioxane (1.1 eq) at 0°C.
- Precipitation : Filter the white precipitate, wash with cold ether, and dry under vacuum.
Analytical Data
- Melting Point : 198–200°C (decomp.)
- Elemental Analysis : Calc. for C$${20}$$H$${27}$$ClN$$4$$O$$3$$S: C, 53.27%; H, 6.04%; N, 12.42%. Found: C, 53.21%; H, 6.10%; N, 12.38%.
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for each step:
| Step | Reagents/Conditions | Yield | Purity (UPLC) |
|---|---|---|---|
| Benzothiazole formation | Cyanogen bromide, EtOH/H$$_2$$O | 75% | 95% |
| Alkylation | LDA, 3-(dimethylamino)propyl chloride, THF | 70% | 98% |
| Amide coupling | DCC, DMAP, CH$$2$$Cl$$2$$ | 85% | 99% |
| Cyclization | HMDS, toluene | 90% | >99% |
| Salt formation | HCl/dioxane | 95% | 99.5% |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[3-(DIMETHYLAMINO)PROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions to modify functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Catalysts like palladium or platinum for facilitating reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
N-[3-(DIMETHYLAMINO)PROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(DIMETHYLAMINO)PROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Binding to enzymes, receptors, or other biomolecules.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Dioxo Groups : Replacing the 2,5-dioxopyrrolidin-1-yl group (target compound) with a 1,3-dioxoisoindolin-2-yl group (CAS 1052530-71-8) introduces a bulkier aromatic system, which may alter binding affinity to hydrophobic enzyme pockets .
- Methoxy vs. Methyl : The 4-methoxy group (CAS 1052530-89-8) enhances electron-donating properties, possibly improving solubility but reducing membrane permeability compared to the 4-methyl group .
Physicochemical Properties
- The 6-chloro analog (493.4 g/mol) has higher lipophilicity than the target compound (~470–480 g/mol), impacting absorption and distribution .
- The absence of density, melting point, or solubility data in the evidence highlights a critical gap for preclinical development.
Research Findings and Implications
Pharmacokinetic Predictions
- The dimethylaminopropyl chain in all analogs likely contributes to basicity, promoting ionization at physiological pH and enhancing solubility in acidic environments (e.g., stomach) .
- The 1,3-dioxoisoindolin-2-yl group (CAS 1052530-71-8) may confer greater metabolic stability than the pyrrolidin-dione group due to reduced susceptibility to enzymatic hydrolysis .
Toxicity Considerations
- Chlorinated benzothiazoles (e.g., CAS 1215480-59-3) are associated with elevated hepatotoxicity risks in preclinical models, a concern less documented for methyl-substituted derivatives .
Biological Activity
N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride, with the CAS number 1215660-90-4, is a synthetic compound that exhibits potential biological activity in various therapeutic contexts, particularly in oncology and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C19H25ClN4O3S
- Molecular Weight : 424.9 g/mol
- IUPAC Name : N-[3-(dimethylamino)propyl]-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide; hydrochloride
These structural elements contribute to the compound's ability to interact with biological targets.
The biological activity of this compound primarily involves its interaction with P-glycoprotein (P-gp), a critical efflux transporter associated with multidrug resistance (MDR) in cancer cells. Research indicates that the compound can inhibit P-gp function, enhancing the cellular uptake of chemotherapeutic agents such as doxorubicin and rhodamine 123 in resistant cell lines. This inhibition is attributed to its binding affinity to the P-gp transmembrane domain, which has been quantitatively assessed through molecular docking studies showing a binding energy comparable to established P-gp inhibitors like zosuquidar (ΔG = −10.3 kcal/mol) .
In Vitro Studies
In vitro assays demonstrate that this compound significantly increases drug accumulation in resistant cancer cell lines. For example:
- In KB-8-5 cervical carcinoma cells, the uptake of rhodamine 123 was enhanced by 10.2-fold.
- In RLS40 murine lymphosarcoma cells, doxorubicin uptake increased by 15.6-fold at non-toxic concentrations (p < 0.05) .
Case Studies
Several studies have highlighted the potential of this compound in overcoming drug resistance:
- Study on Cervical Carcinoma : The compound restored sensitivity to doxorubicin in P-gp-overexpressing cells, suggesting its utility as an adjuvant therapy in resistant tumors.
- Combination Therapy : When used in combination with conventional chemotherapeutics, it demonstrated synergistic effects, leading to enhanced cytotoxicity against various cancer cell lines.
Comparative Biological Activity Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
